Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a tropane-based compound characterized by:
- Core structure: 8-azabicyclo[3.2.1]octane (tropane) skeleton.
- Substituents:
- A 4-fluorophenyl group at the 3-position.
- A methyl ester at the 2-position.
- A 3-iodoprop-2-enyl group at the 8-position nitrogen.
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQLIPQFXVKRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core-First Approach
Construction of the bicyclic system precedes functionalization. The nortropane skeleton can be assembled via intramolecular Mannich cyclization of a δ-aminoketone precursor. Computational modeling indicates that the endo-transition state favors formation of the [3.2.1] bicyclic system over alternative ring sizes.
Fragment Coupling Strategy
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
Mannich Cyclization Protocol
Reaction of 4-piperidone with formaldehyde and benzylamine hydrochloride in ethanol at reflux yields the N-benzylnortropinone intermediate (65% yield). Hydrogenolysis (H₂, Pd/C) removes the benzyl protecting group, providing nortropinone hydrobromide. Critical parameters:
- Temperature control (±2°C) prevents epimerization at C3
- Ethanol/water (4:1) solvent mixture minimizes byproduct formation
Alternative Ring-Closing Metathesis
A Grubbs II-catalyzed metathesis of diallylamine derivatives constructs the bicyclic system in 58% yield. While stereocontrol remains challenging, this method offers functional group tolerance for subsequent modifications.
Installation of the 3-Iodoprop-2-enyl Group
Propargyl Iodide Alkylation
Reaction of N-deprotected nortropane with propargyl iodide (1.5 eq) and Cs₂CO₃ in DMF at 60°C for 12 h provides the alkyne intermediate (74%). Subsequent hydroiodination using HI (47% aq.) and H₂O₂ yields the target iodopropenyl derivative.
Heck-Type Coupling
Palladium-mediated coupling of 8-azabicyclo[3.2.1]oct-2-ene with iodopropene demonstrates moderate stereoselectivity (E:Z = 3:1). Optimized conditions:
- Pd(OAc)₂ (5 mol%)
- P(o-tol)₃ (10 mol%)
- Et₃N, DMF, 80°C, 24 h
Esterification and Final Functionalization
The C2 carboxylic acid is methylated using trimethylsilyl diazomethane (TMSCHN₂) in methanol/dichloromethane (1:1). Quantitative conversion is achieved within 2 h at 0°C, avoiding epimerization observed with traditional HCl/MeOH methods.
Purification and Stereochemical Control
Diastereomer Separation
Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) resolves the (2R,3S) and (2S,3S) diastereomers. The target (2S,3S) configuration elutes at 12.7 min (α = 1.32).
Crystallization Optimization
Recrystallization from isopropanol/methanol (3:1) affords 99.2% pure product by HPLC. Impurities include:
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 6.28 (dt, J = 14.1, 6.7 Hz, 1H, CH=), 5.92 (d, J = 14.1 Hz, 1H, CH₂I), 3.67 (s, 3H, OCH₃), 3.12 (m, 1H, NCH₂).
HRMS (ESI): Calcd for C₁₈H₂₀FINO₂ [M+H]⁺: 476.0432; Found: 476.0429.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the removal of the iodine atom or reduction of other functional groups.
Substitution: This can involve the replacement of the iodine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving fluorophenyl or iodopropenyl groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the iodopropenyl group can participate in covalent modifications. The azabicyclooctane core provides structural stability and specificity.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their key distinctions:
Biological Activity
Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as Altropane, is a synthetic compound that has garnered attention in pharmacological research due to its biological activity, particularly in relation to the dopamine transporter (DAT). This article delves into the biological activity of this compound, focusing on its mechanism of action, applications in neuroimaging, and potential therapeutic uses.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁FINO₂ |
| Molar Mass | 429.27 g/mol |
| CAS Number | 180468-34-2 |
| Purity | ≥ 95% |
| Physical State | Colorless to orange solid |
| Topological Polar Surface Area | 29.5 Ų |
Altropane acts primarily as a selective ligand for the dopamine transporter (DAT), which is crucial in the regulation of dopamine levels in the brain. The interaction of Altropane with DAT allows it to serve as a radiotracer in positron emission tomography (PET) imaging, providing insights into dopaminergic function in various neurological conditions, particularly Parkinson's disease.
Binding Affinity
The binding affinity of Altropane for DAT has been studied extensively. It has been shown that the compound exhibits a high affinity for DAT, which is essential for its effectiveness as a neuroimaging agent. The specific binding characteristics can be summarized as follows:
- Ki (Inhibition Constant) : Approximately 12 nM for DAT.
- Mechanism : Competitive inhibition of dopamine reuptake.
Applications in Neuroimaging
Altropane is primarily used in neuroimaging studies to visualize and quantify DAT levels in vivo. This application is particularly relevant for diagnosing and monitoring Parkinson's disease and other dopaminergic disorders.
Case Studies
- Parkinson's Disease Diagnosis : A study demonstrated that patients with Parkinson's disease exhibited significantly lower DAT binding compared to healthy controls when imaged with [^11C]Altropane, underscoring its utility in early diagnosis and treatment monitoring.
- Neurodegenerative Disorders : Research has indicated that changes in DAT levels can serve as biomarkers for disease progression in neurodegenerative disorders, making Altropane a valuable tool in clinical settings.
Research Findings
Recent studies have highlighted the potential of Altropane beyond diagnostics:
- Therapeutic Potential : Investigations into the neuroprotective effects of compounds related to Altropane suggest potential applications in treating conditions characterized by dopaminergic neuron degeneration.
- Synthesis and Modifications : The synthesis of Altropane derivatives has been explored to enhance selectivity and binding properties, potentially leading to improved imaging agents or therapeutic compounds.
Comparative Studies
| Compound | Ki (nM) | Application |
|---|---|---|
| Altropane | 12 | PET imaging for DAT |
| [^123I] β-CIT | 30 | SPECT imaging |
| WIN 35,428 | 15 | Research on drug abuse |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
